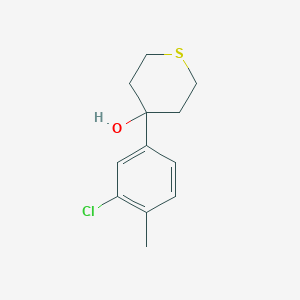
4-(3-Chloro-4-methylphenyl)thian-4-ol
Description
4-(3-Chloro-4-methylphenyl)thian-4-ol is a six-membered heterocyclic compound characterized by a thiane ring (a sulfur-containing cyclohexane analog) substituted with a hydroxyl group and a 3-chloro-4-methylphenyl moiety at the 4-position. Evidence from synthesis protocols indicates its utility in forming uranyl complexes, such as UO₂(4-(3-chloro-4-methylphenyl)phthalazin-1(2H)-one)₂(NO₃)₂, which are studied for their structural and catalytic properties . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica in 2025 .
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-9-2-3-10(8-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGLZAHGAEHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCSCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2(CCSCC2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4-(3-Chloro-4-methylphenyl)thian-4-ol would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment and techniques to handle the compound safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)thian-4-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives with different functional groups and properties.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)thian-4-ol has several scientific research applications, including:
Chemistry: The compound is used in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to understand its effects on biological systems.
Industry: this compound may be used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiopyran Derivatives
- 4-(2-Chloro-6-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol (CAS: 1996355-67-9): Structure: Features a thiopyran ring substituted with a 2-chloro-6-methoxyphenyl group.
- 4-(2-Chlorophenyl)tetrahydro-2H-thiopyran-4-ol (CAS: 2006229-07-6):
Chlorinated Phenyl Ureas and Triazoles
- Chlorotoluron (N’-(3-chloro-4-methylphenyl)-N,N-dimethylurea): Structure: A urea derivative with the same 3-chloro-4-methylphenyl substituent. The urea functional group in Chlorotoluron enhances hydrogen-bonding capacity, critical for its herbicidal activity .
- 4-(3-Chloro-4-methylphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS: 1065074-18-1): Structure: A triazolone ring substituted with the same phenyl group. Activity: Triazolones are known for antifungal and antimicrobial properties. The presence of the triazolone ring may confer higher metabolic stability compared to thian-4-ol derivatives .
Antimicrobial Activity
A study on disubstituted thiourea derivatives () compared the minimum inhibitory concentration (MIC) of compounds with varying phenyl substituents:
| Substituent on Phenyl Ring | MIC (µg/mL) Against S. aureus | MIC (µg/mL) Against E. coli |
|---|---|---|
| 3-Chloro-4-methylphenyl (e.g., 4-(3-chloro-4-methylphenyl)thian-4-ol analogs) | 8.0 | >8.0 |
| 3,4-Dichlorophenyl | 7.9 | >7.9 |
| 5-Chloro-2-methylphenyl | 8.2 | >8.2 |
The 3-chloro-4-methylphenyl group demonstrates moderate antimicrobial activity, comparable to dichlorophenyl derivatives but less potent than 5-chloro-2-methylphenyl analogs .
Antiproliferative Activity
In a study synthesizing β-lactam-urea hybrids (), compounds with 3-chloro-4-methylphenyl groups showed antiproliferative activity against cancer cell lines (e.g., IC₅₀ = 8–12 µM). This suggests that the substituent’s electron-withdrawing chlorine and lipophilic methyl group enhance cellular uptake and target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


